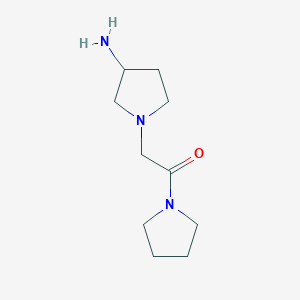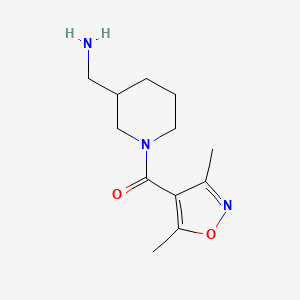
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Descripción general
Descripción
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as 3-AMPDM, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This molecule consists of a piperidine ring and an isoxazole ring connected by a methylene bridge. It is an important structural analog of other compounds such as 3-APM and 3-APDM, which have been widely used in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone and its derivatives have been a subject of research, primarily focusing on their synthesis and structural characterization. Studies have explored various synthetic routes and structural aspects, utilizing different techniques such as NMR, IR, X-ray diffraction, and elemental analysis to establish and confirm the molecular structure of these compounds. The research shows that these compounds often crystallize in specific crystal systems, and the molecular structure is stabilized by both inter and intra-molecular hydrogen bonds. The geometry around certain atoms in these compounds is often distorted tetrahedral, and the structures reveal significant molecular interactions like hydrogen bonding and π interactions. Studies have also delved into understanding the conformation of rings in these compounds, often finding them in chair conformations (Zheng Rui, 2010), (C. S. Karthik et al., 2021), (S. Naveen et al., 2015).
Antimicrobial and Anticancer Properties
Several studies have reported on the antimicrobial and anticancer properties of compounds structurally similar to (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been synthesized and characterized, showing significant in vitro antibacterial and antifungal activities against various pathogenic bacterial and fungal strains. Notably, compounds within this family have displayed variable and modest activity against investigated strains of bacteria and fungi (N. Patel et al., 2011), (L. Mallesha & K. Mohana, 2014). Additionally, some derivatives have been evaluated for their antileukemic activity, showing promising results in inhibiting the growth of certain human leukemia cells (K. Vinaya et al., 2011).
Neuroprotective and Antioxidant Effects
Research has also explored the neuroprotective and antioxidant potential of derivatives of (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone. Aryloxyethylamine derivatives, for instance, have shown potential neuroprotective effects against glutamate-induced cell death in differentiated rat pheochromocytoma cells and significant anti-ischemic activity in vivo. Some compounds within this family have exhibited potent protection of cells and significant prolongation of survival time in acute cerebral ischemia models, highlighting their potential as neuroprotective agents (Y. Zhong et al., 2020). Furthermore, compounds like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized and characterized, showing significant antioxidant efficacy based on DPPH and ABTS methods (J. Dineshkumar & P. Parthiban, 2022).
Propiedades
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-4-10(6-13)7-15/h10H,3-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTOCSFGRAKWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



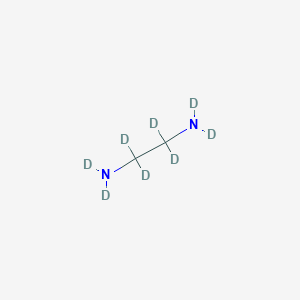
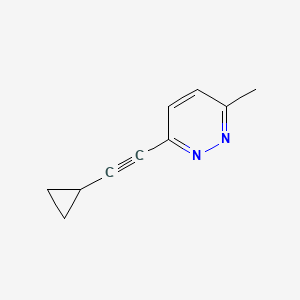
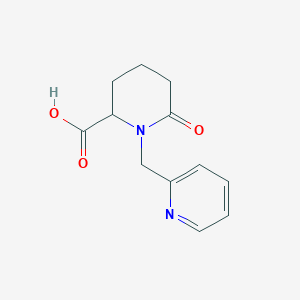

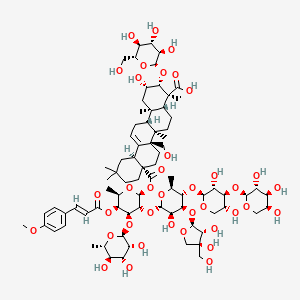
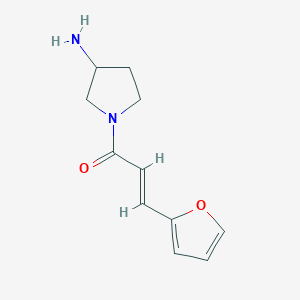
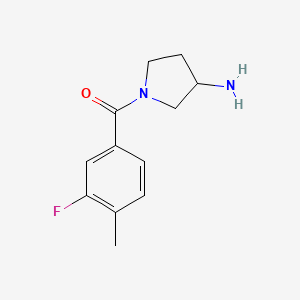



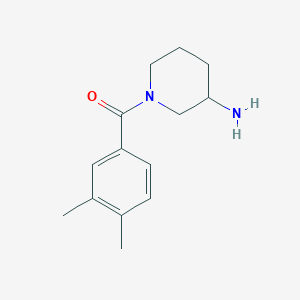
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
